Methyl 2-amino-4-chloro-5-cyanobenzoate
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Overview
Description
Methyl 2-amino-4-chloro-5-cyanobenzoate, with the chemical formula C₉H₇ClN₂O₂, is a compound used in various scientific and industrial applications. Its structure consists of a benzoic acid core with an amino group (NH₂) at position 2, a chlorine atom (Cl) at position 4, and a cyano group (CN) at position 5. The compound’s molecular weight is approximately 210.62 g/mol .
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Methyl 2-amino-4-chloro-5-cyanobenzoate. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with cyanogen bromide (BrCN) in the presence of a base (such as sodium hydroxide). The resulting intermediate undergoes esterification with methanol to yield the methyl ester of the desired compound.
Reaction Conditions:
- Reactants: 2-amino-4-chlorobenzoic acid, cyanogen bromide, methanol
- Base: Sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Typically reflux conditions (around 100-120°C)
Industrial Production:
Industrial-scale production may involve variations of the above method or alternative processes. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-amino-4-chloro-5-cyanobenzoate participates in various chemical reactions:
Substitution Reactions: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the cyano group to the corresponding amine (NH₂) or other functional groups.
Oxidation Reactions: Oxidation of the amino group to nitro or other oxidized forms.
Common reagents and conditions vary based on the specific reaction type. Major products include derivatives with modified functional groups.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-cyanobenzoate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While Methyl 2-amino-4-chloro-5-cyanobenzoate is unique due to its specific substitution pattern, similar compounds include:
- Methyl 2-amino-4-chloro-5-fluorobenzoate
- Methyl 2-amino-4-chloro-5-nitrobenzoate
- Methyl 2-amino-4-chloro-5-methoxybenzoate
- And others .
Biological Activity
Methyl 2-amino-4-chloro-5-cyanobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H8ClN2O2. The presence of the cyano group (−C≡N) and the amino group (−NH2) contributes to its unique reactivity and biological properties. The compound's structure allows it to interact with various biological targets, influencing enzyme activities and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with enzymes and receptors. The amino and cyano groups can participate in nucleophilic substitution reactions, which are crucial for its mechanism of action.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting hexokinase enzymes from Leishmania spp., suggesting a pathway for its antiparasitic activity .
- Metabolic Pathway Interference : By targeting key enzymes involved in glycolysis, it may disrupt essential metabolic processes in parasites .
Antiparasitic Properties
Research indicates that this compound exhibits notable antiparasitic activity, particularly against pathogens like Leishmania major and Trypanosoma brucei. Studies have demonstrated that the compound inhibits hexokinase enzymes, which are vital for the energy metabolism of these parasites.
Compound | Target Enzyme | IC50 (μM) | Cytotoxicity (EC50 > μM) |
---|---|---|---|
This compound | TbHK1 | 9.1 | >25 |
This compound | LmHK1 | Not specified | >25 |
These findings suggest that while the compound is effective against parasitic enzymes, it exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further development .
Antitumor Activity
In addition to antiparasitic effects, some studies have indicated potential antitumor properties. The structural characteristics of this compound may enhance its ability to interact with cancer cell signaling pathways, although more research is needed to elucidate these effects fully.
Case Studies
- Inhibition of Hexokinase in Leishmania : A study focused on the inhibition of hexokinase enzymes from Leishmania spp. found that this compound showed significant inhibitory activity, with an IC50 value indicating effectiveness at micromolar concentrations . This highlights its potential as a therapeutic agent for leishmaniasis.
- Optimization Studies : Further optimization efforts have aimed at enhancing the potency of derivatives based on this compound. Modifications have led to compounds with improved IC50 values against target enzymes while maintaining low toxicity profiles .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3H,12H2,1H3 |
InChI Key |
IKMMKKMOXZRHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Cl)N |
Origin of Product |
United States |
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